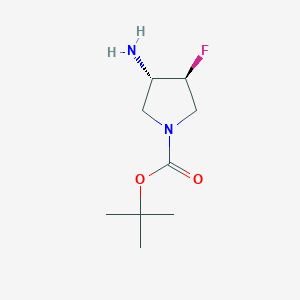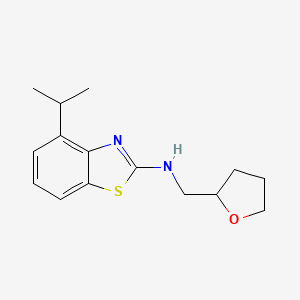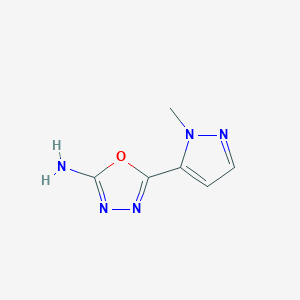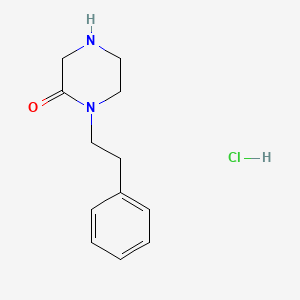![molecular formula C6H11Cl2N3 B1388527 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride CAS No. 871726-74-8](/img/structure/B1388527.png)
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is a chemical compound with the empirical formula C6H11Cl2N3. It has a molecular weight of 196.08 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is [H]Cl. [H]Cl.C1 (CNCC2)=C2NN=C1 . The InChI key is ZPIFAYFILYYZIG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 331.7±32.0 °C at 760 mmHg, and a flash point of 154.4±25.1 °C . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazolopyridine derivatives, including 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, have been investigated for their potential as corrosion inhibitors. Research shows that these compounds can effectively inhibit the corrosion of mild steel in acidic environments, offering potential applications in industrial metal protection (Dandia et al., 2013).
Antiproliferative Activity
These compounds have also been studied for their antiproliferative activity against various cancer cell lines. Certain derivatives demonstrated promising activity, particularly against lung, cervical, breast, and prostate cancer cells, suggesting potential applications in cancer research and therapy (Pawar et al., 2017).
Biomedical Applications
The wider family of pyrazolo[3,4-b]pyridines, to which this compound belongs, shows a variety of biomedical applications. These compounds are involved in the synthesis of diverse bioactive molecules, with potential in treating various diseases and conditions (Donaire-Arias et al., 2022).
Pharmaceutical Intermediates
Some derivatives of this compound are key intermediates in the synthesis of pharmacologically important compounds. For instance, they are used in the production of anticoagulants such as apixaban, demonstrating their importance in drug development (Wang et al., 2017).
Electrochemistry
These compounds have been the subject of electrochemical studies, which explore their oxidation behavior. Such research is crucial in understanding their chemical properties and potential applications in various chemical processes (Dryhurst, 1976).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against c-met kinase , suggesting that this compound may also target kinases.
Mode of Action
Based on its potential target, it could interact with the active site of kinases, inhibiting their activity and thus affecting the signaling pathways they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it indeed targets kinases like c-Met, it could affect pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and others that are regulated by kinase activity .
Pharmacokinetics
Similar compounds are often designed to have good oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If it targets kinases, it could lead to decreased phosphorylation of downstream proteins, affecting cellular processes such as cell growth, proliferation, and survival .
Analyse Biochimique
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride plays a significant role in biochemical reactions. It has been shown to interact with enzymes such as c-Met kinase, which is involved in cellular signaling pathways . The compound’s interaction with c-Met kinase can inhibit the enzyme’s activity, leading to changes in downstream signaling pathways. Additionally, this compound can bind to other proteins and biomolecules, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the proliferation of cancer cell lines such as MKN45, EBC-1, and PC-3 . By inhibiting c-Met kinase, this compound can alter cell signaling pathways that are crucial for cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzymes such as c-Met kinase by binding to their active sites, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound may interact with other proteins, altering their conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Studies have identified threshold effects, where a certain dosage is required to achieve a measurable impact on cellular processes. High doses of the compound can result in adverse effects, including toxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic balance . Understanding these pathways is crucial for optimizing the compound’s use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-7-4-6-5(1)3-8-9-6;;/h3,7H,1-2,4H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZTKOTDSKTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672164 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871726-74-8 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1388455.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)




